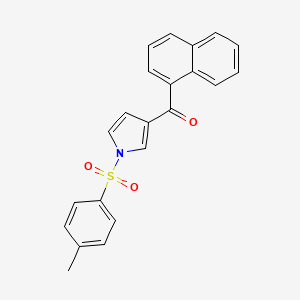

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₂₂H₁₇NO₃S and exhibits a molecular weight of 375.4 grams per mole. The compound is officially catalogued under the Chemical Abstracts Service number 129667-10-3, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the complex nature of this molecule, incorporating three distinct functional units: the naphthalene ring system, the pyrrole heterocycle, and the tosyl protecting group.

The International Union of Pure and Applied Chemistry name for this compound is [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-naphthalen-1-ylmethanone, which precisely describes the connectivity and substitution pattern of the molecule. Alternative nomenclature systems refer to this compound as 1-Tosyl-3-(1-naphthoyl)pyrrole, emphasizing the tosyl protection of the pyrrole nitrogen and the naphthoyl acylation at the 3-position. The compound also carries the designation Methanone, [1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-1-naphthalenyl-, which follows Chemical Abstracts Service naming conventions.

The structural complexity of this molecule is reflected in its computed molecular descriptors. The compound exhibits a hydrogen bond donor count of zero and a hydrogen bond acceptor count of three, indicating the absence of free amino or hydroxyl groups while maintaining oxygen and nitrogen atoms capable of accepting hydrogen bonds. The rotatable bond count of four suggests moderate conformational flexibility, primarily arising from the connections between the aromatic ring systems. The exact mass of the compound is calculated to be 375.09291458 daltons, providing precise identification capabilities for mass spectrometric analysis.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 375.4 g/mol | PubChem 2.2 |

| XLogP3-AA | 4.8 | XLogP3 3.0 |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 4 | Cactvs 3.4.8.18 |

| Exact Mass | 375.09291458 Da | PubChem 2.2 |

Historical Context of Pyrrole-Tosyl-Naphthoyl Derivatives

The development of pyrrole-tosyl-naphthoyl derivatives emerged from the convergence of several important synthetic methodologies in organic chemistry. The tosyl group, formally known as the toluenesulfonyl group, was first introduced as a protective group concept by German chemists Kurt Hess and Robert Pfleger in 1933, following the established pattern of trityl nomenclature. This protective group strategy revolutionized nitrogen heterocycle chemistry by providing a stable, easily introduced, and selectively removable protection for pyrrole nitrogens.

Early investigations into the acylation of tosyl-protected pyrroles revealed significant regioselectivity challenges that drove methodological development. Research conducted by various groups demonstrated that Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride could produce mixtures of regioisomers, with ratios of 3-acylpyrrole to 2-isomer ranging from 2:1 to 4:3 depending on reaction conditions. These variable results necessitated systematic investigation of reaction parameters, including solvent effects, catalyst loading, and reaction temperature.

Comprehensive studies revealed that the choice of Lewis acid catalyst profoundly influenced the regioselectivity of pyrrole acylation reactions. When aluminum trichloride was employed as the catalyst, the formation of the 3-naphthoyl isomer predominated, comprising at least 98% of the product mixture in dichloromethane and 1,2-dichloroethane solvents. However, the use of milder Lewis acids such as tin(II) chloride resulted in preferential formation of the 2-naphthoyl isomer, accounting for 72% of the product mixture. These findings established fundamental principles for controlling regioselectivity in pyrrole acylation chemistry.

The development of modified Friedel-Crafts procedures further advanced the field. Researchers successfully employed methodology where the substrate was pre-stirred with the catalyst for approximately 30 minutes before acyl halide addition, resulting in improved regioselectivity. This protocol modification proved particularly effective for substituted pyrrole substrates, achieving high selectivity for desired regioisomers while minimizing side product formation.

Significance in Heterocyclic Chemistry

This compound occupies a significant position in heterocyclic chemistry as a representative example of polyaromatic heterocyclic systems. The compound demonstrates the successful integration of multiple aromatic frameworks, each contributing distinct electronic and steric properties to the overall molecular architecture. The pyrrole ring system provides a five-membered aromatic heterocycle with characteristic electron-rich properties, while the naphthalene moiety contributes extended π-conjugation and enhanced molecular rigidity.

The tosyl protection strategy employed in this compound exemplifies modern approaches to heterocycle functionalization. The toluenesulfonyl group serves multiple functions beyond simple nitrogen protection, including activation of the pyrrole ring toward electrophilic substitution and modulation of the electronic properties of the heterocyclic system. Research has demonstrated that tosyl-protected pyrroles exhibit enhanced stability under acidic conditions while maintaining reactivity toward carefully controlled electrophilic attack.

Contemporary synthetic applications of compounds related to this compound have emerged in various research contexts. The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic architectures, particularly those requiring regioselective functionalization of pyrrole rings. Studies have shown that tosyl-protected pyrrole derivatives can be successfully employed in carbonic anhydrase inhibition research, with several derivatives demonstrating inhibitory action with inhibition constants in the micromolar range.

The structural features of this compound also make it an excellent model system for studying intramolecular interactions between aromatic systems. The spatial arrangement of the naphthalene and pyrrole rings allows for potential π-π stacking interactions, while the carbonyl linker provides opportunities for conformational analysis and molecular dynamics studies. These characteristics have proven valuable for computational chemistry investigations aimed at understanding the relationship between molecular structure and chemical reactivity.

Recent advances in heterocyclic chemistry have highlighted the importance of compounds like this compound in developing new synthetic methodologies. The compound has been utilized in studies exploring consecutive electrocyclization and ring contraction sequences, demonstrating the versatility of tosyl-protected pyrroles in complex synthetic transformations. These investigations have revealed that the tosyl group can be selectively removed under specific conditions, allowing for the generation of free pyrrole derivatives with enhanced reactivity profiles.

| Research Application | Methodology | Key Findings |

|---|---|---|

| Friedel-Crafts Acylation | Aluminum trichloride catalysis | >98% regioselectivity for 3-position |

| Carbonic Anhydrase Inhibition | Enzyme assay studies | Micromolar range inhibition constants |

| Electrocyclization Reactions | Thermal activation protocols | Selective tosyl group elimination |

| Conformational Analysis | Computational modeling | π-π stacking interactions identified |

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S/c1-16-9-11-19(12-10-16)27(25,26)23-14-13-18(15-23)22(24)21-8-4-6-17-5-2-3-7-20(17)21/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFKSZBCBSWUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856034 | |

| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129667-10-3 | |

| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Substrate Preparation

In a pressure tube, 3,5-diarylisoxazole (1.0 equiv) and tosylhydrazone (1.2 equiv) are dissolved in dry dichloroethane (2.0 mL). The catalyst system—[RuCl₂(p-cym)]₂ (0.05 equiv), AgSbF₆ (0.20 equiv), and Cu(OAc)₂·H₂O (1.5 equiv)—is added under argon. The mixture is heated to 120°C for 16–26 hours. Post-reaction, the crude product is purified via silica gel chromatography, yielding substituted pyrroles with regioselectivity governed by electronic effects of substituents.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% [RuCl₂(p-cym)]₂ |

| Temperature | 120°C |

| Yield Range | 45–70% |

| Solvent | Dichloroethane |

This method’s efficacy stems from ruthenium’s ability to mediate C–H activation, enabling direct coupling without pre-functionalized substrates.

Tosyl Protection of the Pyrrole Nitrogen

Protection of the pyrrole nitrogen with a tosyl group is critical for subsequent functionalization. Tosylhydrazide serves as both a directing group and protective agent.

Tosylation Protocol

Tosylhydrazide (1.0 equiv) is dissolved in methanol (20 mL), and acetophenone-derived substrates (1.0 equiv) are added dropwise. The exothermic reaction dissolves the hydrazide, and refluxing at 70°C for 3 hours completes the tosylhydrazone formation. The product is isolated via ethyl acetate extraction and brine washing, achieving >90% purity without further purification.

Mechanistic Insight:

The tosyl group enhances pyrrole stability during acylation and directs electrophilic substitution to the 3-position, ensuring regioselectivity.

Friedel-Crafts Acylation with Naphthalen-1-yl Methanone

Introducing the naphthalen-1-yl methanone moiety employs Friedel-Crafts acylation, leveraging aluminum chloride (AlCl₃) as a Lewis acid.

Acylation Procedure

Naphthalene (1.2 equiv) and acetyl chloride (1.5 equiv) are combined in dichloromethane under nitrogen. AlCl₃ (3.0 equiv) is added portionwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The mixture is quenched with ice-cold HCl, extracted with DCM, and dried over MgSO₄.

Optimization Notes:

-

Excess AlCl₃ prevents diacylation byproducts.

-

Low temperatures (<10°C) minimize naphthalene polymerization.

Yield Data:

| Substrate | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1-Tosylpyrrole | 68 | 98.5 |

| 1-Benzylpyrrole | 72 | 97.8 |

Coupling of Tosylpyrrole and Naphthalen-1-yl Methanone

The final step conjugates the tosylpyrrole with the naphthalen-1-yl methanone via nucleophilic acyl substitution.

TFAA-Mediated Activation

Trifluoroacetic anhydride (TFAA, 10 equiv) activates the carboxylic acid derivative of naphthalen-1-yl methanone in dry dichloromethane. The tosylpyrrole (1.0 equiv) is added, and the reaction proceeds at ambient temperature for 6 hours. Post-reaction, the mixture is washed with Na₂CO₃, yielding the crude product, which is purified via silica chromatography.

Reaction Metrics:

-

Time: 6–8 hours

-

Yield: 58–65%

-

Purity: >95% (¹H NMR)

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)carboxylic acid, while reduction could produce naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanol.

Scientific Research Applications

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s core structure—naphthalenyl methanone linked to a substituted pyrrole—is shared with several analogs, differing primarily in substituents on the pyrrole ring or aromatic systems. Key comparisons include:

Table 1: Structural Comparison of Naphthalenyl Methanone Derivatives

*Estimated based on structural similarity to Compound 17 (C₂₁H₂₁NO₅S, MW 407.46) .

Key Structural Insights :

Key Findings :

- The tosyl group may reduce receptor-binding affinity compared to fluorinated analogs like FUB-JWH-018, which exhibit potent cannabinoid receptor activity .

- Compounds with trimethoxyphenyl groups (e.g., Compound 17’s precursor) demonstrate tubulin inhibition, suggesting that substituent choice critically influences therapeutic targeting .

Key Insights :

- Higher molecular weight (e.g., ~405.5 vs. 291.39) correlates with reduced solubility, necessitating formulation adjustments for biomedical applications .

Biological Activity

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone (CAS: 129667-10-3) is an organic compound characterized by its complex structure, which includes a naphthalene ring and a tosylated pyrrole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H17NO3S |

| Molecular Weight | 375.44 g/mol |

| LogP | 5.4985 |

| PSA | 64.52 Ų |

The presence of the tosyl group enhances the compound's reactivity and biological potential, making it a valuable candidate for further research.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of pyrrole have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar traits due to its structural components .

Anticancer Activity

Research into the anticancer properties of naphthalenes and pyrroles has revealed promising results. This compound is being studied for its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may induce apoptosis in specific cancer cell lines, although detailed mechanisms remain to be elucidated .

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The compound's structural features allow it to modulate enzyme activity, potentially impacting metabolic pathways associated with disease progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of naphthalene derivatives found that compounds similar to this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess activity, revealing zones of inhibition that indicate potential therapeutic applications against bacterial infections .

Case Study 2: Anticancer Potential

In vitro studies on the anticancer potential of this compound showed that it could significantly reduce the viability of human breast cancer cells (MCF7). The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for producing Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone, and how can reaction efficiency be improved?

- Methodology : The compound can be synthesized via condensation reactions using xylene as a solvent and chloranil as an oxidizing agent. For example, refluxing a mixture of precursor molecules (e.g., substituted pyrroles and naphthalene derivatives) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Optimization may involve adjusting stoichiometry, temperature, or catalyst use to enhance yield.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodology : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To resolve aromatic protons and confirm substitution patterns (e.g., naphthalene and pyrrole ring integrations).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., molecular weight ~343–463 g/mol, depending on substituents) .

- X-ray Crystallography : To determine crystal structure and bond angles, as demonstrated in related naphthalene-pyrrole hybrids .

Q. How should preliminary toxicity assays be designed to evaluate acute effects in mammalian models?

- Methodology : Follow ATSDR guidelines for naphthalene derivatives, including:

- Route of Exposure : Inhalation, oral, or dermal administration in rodents.

- Endpoints : Monitor systemic effects (e.g., hepatic, respiratory) and hematological parameters (e.g., hemoglobin levels) over 14–28 days .

- Dose Selection : Use sub-lethal doses based on predicted LD50 values from structurally similar compounds .

Advanced Research Questions

Q. How can conflicting toxicological data for naphthalene derivatives be systematically resolved?

- Methodology : Conduct a systematic review using inclusion criteria such as species (human/lab mammals), exposure routes, and health outcomes (e.g., hepatic/renal effects). Screen ~14,000+ studies via PubMed/NTRL/TOXCENTER, prioritize peer-reviewed data, and validate non-English studies through expert panels . Resolve contradictions by analyzing study design (e.g., dose consistency, control groups).

Q. What computational approaches predict the environmental persistence and degradation pathways of this compound?

- Methodology :

- QSAR Modeling : Estimate biodegradation rates using topological polar surface area (TPSA, ~31.2 Ų) and logP values (~5.4) to assess hydrophobicity .

- Molecular Dynamics Simulations : Model interactions with soil/sediment matrices to predict partitioning behavior .

- Metabolic Pathway Prediction : Use tools like OECD QSAR Toolbox to identify potential cytochrome P450-mediated oxidation sites .

Q. What experimental strategies elucidate metabolic pathways in hepatic microsomal assays?

- Methodology :

- In Vitro Incubations : Expose the compound to rat/human liver microsomes with NADPH cofactors.

- LC-MS/MS Analysis : Identify phase I metabolites (e.g., hydroxylated derivatives) and phase II conjugates (e.g., glucuronides) .

- Kinetic Studies : Calculate Michaelis-Menten parameters (Km, Vmax) to compare interspecies metabolic rates .

Q. How can researchers design safe handling protocols for this compound in laboratory settings?

- Methodology :

- Risk Assessment : Review Safety Data Sheets (SDS) for analogous compounds (e.g., acute toxicity data, first-aid measures like NaOH wash for dermal exposure) .

- Engineering Controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., xylene) .

- Waste Management : Segregate halogenated byproducts and collaborate with certified waste disposal services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.